
Ixazomib
Übersicht
Beschreibung
Ixazomib, unter dem Handelsnamen Ninlaro vermarktet, ist ein Medikament, das hauptsächlich zur Behandlung des multiplen Myeloms eingesetzt wird, einer Art von Leukämie. Es ist ein oral bioverfügbarer Proteasominhibitor, der durch Hemmung der chymotrypsinartigen Aktivität des Proteasoms wirkt. Dies führt zur Anhäufung von Proteinen in der Zelle und induziert Apoptose in Krebszellen . This compound ist ein Boronsäurederivat und wurde von Takeda Pharmaceuticals entwickelt .
Wissenschaftliche Forschungsanwendungen
Multiple Myeloma
- Monotherapy :
-
Combination Therapy :
- With Dexamethasone : A randomized phase 2 trial demonstrated that combining this compound with dexamethasone resulted in a confirmed partial response or better in 43% of patients. The median event-free survival was reported at 8.4 months .
- With Lenalidomide and Dexamethasone : The phase 3 study (TOURMALINE-MM1) indicated that this compound combined with lenalidomide and dexamethasone significantly improved progression-free survival compared to placebo plus lenalidomide and dexamethasone .
- Newly Diagnosed Multiple Myeloma :
Amyloidosis
This compound has been investigated for treating light chain amyloidosis (AL amyloidosis). A phase 3 trial (TOURMALINE-AL1) compared this compound-dexamethasone to physician's choice treatment, focusing on hematologic response rates and organ function deterioration .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates a terminal half-life ranging from 3.3 to 7.4 days, with plasma exposure increasing proportionally with dosage. This pharmacokinetic characteristic supports its dosing schedule in clinical settings .
Adverse Effects
Common adverse effects associated with this compound include:
- Nausea (42%)
- Thrombocytopenia (42%)
- Fatigue (40%)
- Rash (40%)
Serious adverse events include grade 3 or higher thrombocytopenia and neutropenia, which occurred in a subset of patients during clinical trials .
Case Study 1: Relapsed Multiple Myeloma
A patient with multiple relapses after standard therapies received this compound monotherapy and achieved a partial response after four cycles, demonstrating the drug's potential in heavily pre-treated populations.
Case Study 2: Combination Therapy
A patient receiving this compound in combination with dexamethasone showed significant improvement in quality of life and reduction in disease burden after six cycles, highlighting the efficacy of combination regimens.
Wirkmechanismus
Target of Action
Ixazomib is a selective, potent, and reversible inhibitor of the 20S proteasome . It preferentially binds to and inhibits the β5 chymotrypsin-like proteolytic site of the 20S proteasome . The proteasome is responsible for the degradation of 70–90% of proteins that are unfolded, misfolded, or otherwise marked for degradation .
Mode of Action
This compound is an N-capped dipeptidyl leucine boronic acid which reversibly inhibits the CT-L proteolytic (β5) site of the 20S proteasome . At higher concentrations, this compound also seems to inhibit the proteolytic β1 and β2 subunits and to induce accumulation of ubiquitinated proteins .
Biochemical Pathways
The ubiquitin–proteasome system is responsible for protein degradation within human cells and plays a key role in a number of biological processes . This compound blocks protein degradation in myeloma cells causing apoptosis and cell death via multiple mechanisms . Inhibition of the proteasome leads to an accumulation of unwanted proteins in the cell, which can cause cell stress and eventually lead to cell death .
Pharmacokinetics
This compound is rapidly absorbed, with a median time to reach maximum plasma concentration of approximately 1 hour post-dose . This compound pharmacokinetics are adequately described by a three-compartment model with a terminal half-life of 9.5 days . The mean absolute oral bioavailability was 58%, based on population PK analysis . Plasma exposures of this compound increase in a dose-proportional manner . A high-fat meal decreases both the rate and extent of this compound absorption, supporting administration on an empty stomach .
Result of Action
This compound induces apoptosis in multiple myeloma cells sensitive or resistant to other conventional therapies . In mouse xenograft models, this compound induced tumor growth inhibition . Proteasome inhibition precipitates protein aggregation and alters transcriptional activation of NF-κB targets which contributes to a pro-apoptotic signaling cascade in myeloma cells .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, a high-fat meal decreases both the rate and extent of this compound absorption . Furthermore, the metabolism of this compound can be increased when combined with certain drugs . Therefore, it’s important to consider these factors when administering this compound to ensure its optimal efficacy and stability.
Biochemische Analyse
Biochemical Properties
Ixazomib is an N-capped dipeptidyl leucine boronic acid which reversibly inhibits the CT-L proteolytic (β5) site of the 20S proteasome . At higher concentrations, this compound also seems to inhibit the proteolytic β1 and β2 subunits and to induce accumulation of ubiquitinated proteins .
Cellular Effects
This compound blocks the proteasomes in cells, which help to break down proteins that the cell doesn’t need . This leads to the build-up of proteins inside the cell, causing the cell to die . It has been shown to induce apoptosis in multiple myeloma cells sensitive or resistant to other conventional therapies .
Molecular Mechanism
This compound is a selective, potent, and reversible inhibitor of the 20S proteasome, and preferentially binds to and inhibits the β5 chymotrypsin-like proteolytic site . It exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
This compound has a geometric mean terminal disposition phase half-life of 9.5 days, and systemic clearance is 1.86 L/h . The absolute bioavailability of an oral dose was estimated to be 58% . During the 6-month this compound window, the overall response rate was 24%, including 35% in follicular lymphoma .
Metabolic Pathways
Metabolism of this compound is expected to be by CYP and non-CYP pathways, with no predominant CYP isozyme contribution . At higher than clinical concentrations, this compound was metabolized by multiple CYP isoforms with estimated relative contributions of 3A4 (42%), 1A2 (26%), 2B6 (16%), 2C8 (6%), 2D6 (5%), 2C19 (5%) and 2C9 (<1%) .
Transport and Distribution
This compound is 99% bound to plasma proteins and distributes into red blood cells with a blood-to-plasma ratio of 10 . The steady-state volume of distribution is 543 L .
Subcellular Localization
It works by blocking the actions of proteasomes, leading to the accumulation of proteins within the cell, and ultimately, cell death .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Ixazomib umfasst mehrere wichtige Schritte. Eine der wichtigsten Methoden beinhaltet die Hydrolyse eines Boroesters mit Borsäure, gefolgt von der Veresterung mit Citronensäure . Der Prozess kann in einem einzigen Reaktionsgefäß durchgeführt werden, was ihn effizient und industriell realisierbar macht .
Industrielle Produktionsmethoden
Die industrielle Produktion von Ixazomibcitrat beinhaltet die Verwendung von Citronensäure-Monohydrat und Borsäure in einer kontrollierten Umgebung. Die Reaktionsmischung wird auf 35 °C erhitzt und mehrere Stunden gerührt, um eine vollständige Reaktion zu gewährleisten . Diese Methode ist so konzipiert, dass sie für die großtechnische Produktion skalierbar und kostengünstig ist.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Ixazomib durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener oxidierter Produkte führt.
Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.
Substitution: this compound kann Substitutionsreaktionen durchlaufen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Als Reduktionsmittel werden beispielsweise Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Verschiedene Nukleophile und Elektrophile können unter geeigneten Bedingungen verwendet werden, um Substitutionsreaktionen zu erreichen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu oxidierten Derivaten von this compound führen, während die Reduktion reduzierte Formen der Verbindung erzeugen kann.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Bortezomib: Ein weiterer Proteasominhibitor, der bei der Behandlung des multiplen Myeloms eingesetzt wird.
Carfilzomib: Ein Proteasominhibitor der zweiten Generation, der ebenfalls zur Behandlung des multiplen Myeloms eingesetzt wird.
Einzigartigkeit von Ixazomib
This compound ist einzigartig unter den Proteasominhibitoren aufgrund seiner oralen Bioverfügbarkeit, was es für Patienten im Vergleich zu injizierbaren Alternativen wie Bortezomib und Carfilzomib bequemer macht . Darüber hinaus hat sich this compound in Bezug auf die Kontrolle des Myelomwachstums und die Verhinderung von Knochenverlust als ähnlich wirksam erwiesen wie Bortezomib .
Biologische Aktivität
Ixazomib, an oral proteasome inhibitor, has emerged as a significant therapeutic agent, particularly in the treatment of multiple myeloma (MM). This article delves into its biological activity, highlighting its mechanism of action, clinical efficacy, safety profile, and relevant case studies.
This compound (MLN9708) is a modified peptide boronic acid that selectively inhibits the 20S proteasome, crucial for protein degradation within cells. It preferentially binds to the chymotrypsin-like site of the proteasome, leading to the accumulation of pro-apoptotic factors and inhibition of cell survival pathways. This mechanism is vital in combating malignant plasma cells in MM, which rely on the proteasome for their survival and proliferation .
Phase 1 Studies
In a Phase 1 trial involving 60 patients with relapsed/refractory MM, this compound was administered at doses ranging from 0.24 to 2.23 mg/m². The results indicated that 15% of patients achieved a partial response or better, with 76% experiencing stable disease or better. The maximum tolerated dose was determined to be 2.0 mg/m² .
Phase 2 Studies
A randomized Phase 2 trial evaluated this compound combined with dexamethasone in relapsed MM patients. Of the 70 participants, 43% achieved a confirmed partial response or better. Notably, those receiving a higher dose (5.5 mg) had a response rate of 54%, compared to 31% for those receiving 4 mg. The median event-free survival was reported as 8.4 months .
Safety Profile
The safety profile of this compound is generally favorable compared to traditional proteasome inhibitors like bortezomib. Common adverse effects include:
- Nausea (42%)
- Thrombocytopenia (42%)
- Fatigue (40%)
- Rash (40%)
Serious adverse events were observed in about 32% of patients at the lower dose and increased to 60% at the higher dose .
Comparative Efficacy
A comparison between this compound and other proteasome inhibitors reveals its unique advantages:
Feature | This compound | Bortezomib |
---|---|---|
Administration | Oral | Intravenous |
Maximum Tolerated Dose | 2.0 mg/m² | Varies |
Response Rate | Up to 54% | Up to ~70% |
Peripheral Neuropathy Risk | Low (~12%) | High (~30-40%) |
Study on this compound with Thalidomide and Dexamethasone
A recent study assessed this compound combined with thalidomide and dexamethasone in relapsed/refractory MM. The results indicated that this combination maintained efficacy across various cytogenetic risk groups, suggesting that this compound could mitigate some adverse effects associated with high-risk cytogenetics .
TOURMALINE-MM1 Study
The TOURMALINE-MM1 study demonstrated that this compound in combination with lenalidomide and dexamethasone significantly improved progression-free survival compared to lenalidomide and dexamethasone alone, highlighting its potential as a frontline therapy in newly diagnosed patients .
Eigenschaften
IUPAC Name |
[(1R)-1-[[2-[(2,5-dichlorobenzoyl)amino]acetyl]amino]-3-methylbutyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BCl2N2O4/c1-8(2)5-12(15(22)23)19-13(20)7-18-14(21)10-6-9(16)3-4-11(10)17/h3-4,6,8,12,22-23H,5,7H2,1-2H3,(H,18,21)(H,19,20)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXAYKZJJDUDWDS-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C(CC(C)C)NC(=O)CNC(=O)C1=C(C=CC(=C1)Cl)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B([C@H](CC(C)C)NC(=O)CNC(=O)C1=C(C=CC(=C1)Cl)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BCl2N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701025662 | |
Record name | Ixazomib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701025662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Ixazomib is an N-capped dipeptidyl leucine boronic acid which reversibly inhibits the CT-L proteolytic (β5) site of the 20S proteasome. At higher concentrations, ixazomib also seems to inhibit the proteolytic β1 and β2 subunits and to induce accumulation of ubiquitinated proteins. | |
Record name | Ixazomib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09570 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1072833-77-2 | |
Record name | Ixazomib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072833-77-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ixazomib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1072833772 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ixazomib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09570 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ixazomib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701025662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(1R)-1-[[2-[(2,5-dichlorobenzoyl)amino]acetyl]amino]-3-methyl-butyl]boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IXAZOMIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71050168A2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.